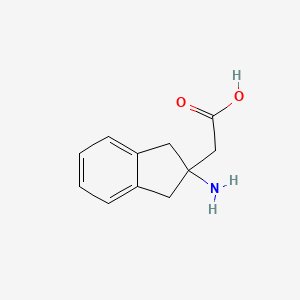

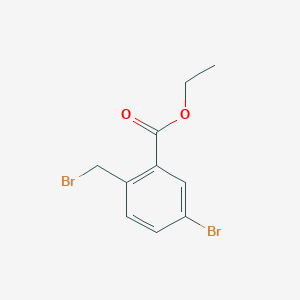

2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester

Overview

Description

Scientific Research Applications

Oxidative Properties and Reaction Mechanisms

- Research on similar compounds, like the methyl ester of β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid, has shown that they can undergo oxidation reactions leading to various products such as phenols and methylenequinone. These reactions include dimerization, cross recombination, and disproportionation (Kudinova, Volod’kin, & Ershov, 1978).

Catalysis and Synthesis

- Studies involving the synthesis of new ligands using similar compounds indicate their potential in catalyzing reactions such as hydroformylation of styrenes, leading to the formation of complex metal compounds (Mikhel et al., 2011).

Pharmaceutical Applications

- The synthesis and hydrolysis of esters, including tert-butyl esters similar to the compound , play a significant role in pharmaceutical research, particularly in the development of compounds with specific properties (Qi, Hülsmann, & Godt, 2016).

Organic Chemistry and Chemical Synthesis

In the field of organic chemistry, the reaction of dicarbonates with acids, catalyzed by weak Lewis acids, is a method for synthesizing anhydrides and esters. Such processes might involve similar compounds as intermediates or products (Bartoli et al., 2007).

The compound has been used in enantioselective alkylation reactions, an important process in the synthesis of complex organic compounds, particularly in the creation of amino acid derivatives (Shirakawa, Yamamoto, Liu, & Maruoka, 2014).

Antioxidant Synthesis and Applications

The synthesis of antioxidant-modified esters, using compounds similar to the one , shows its application in the development of new materials with enhanced oxidative stability, such as lubricating oils (Jing, 2012).

In another study, new antioxidants were synthesized, utilizing similar compounds. These antioxidants showed potential for various applications, including their use in plastics and other materials to enhance their durability and resistance to degradation (Guo et al., 2020).

Plant Growth Regulation

- Research has also been conducted on the synthesis of plant growth regulators using esters similar to the one , indicating its potential applications in agriculture (Katayama, 2000).

Environmental and Agricultural Applications

- The compound and its derivatives have been studied in the context of herbicides, examining their translocation and metabolism in plants, which is critical for understanding their effectiveness and environmental impact (Hendley et al., 1985).

properties

IUPAC Name |

tert-butyl 2-(4-chloro-2-formylphenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO4/c1-14(2,3)20-13(18)15(4,5)19-12-7-6-11(16)8-10(12)9-17/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDHSCLSICLTMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)OC1=C(C=C(C=C1)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chloro-2-formyl-phenoxy)-2-methyl-propionic acid tert-butyl ester | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Benzyl-6-azabicyclo[3.2.1]octan-3-one](/img/structure/B1398806.png)

![Ethyl imidazo[2,1-b]thiazole-5-carboxylate](/img/structure/B1398824.png)